molecular formula C9H10ClNO2 B12979080 Ethyl 4-chloro-3-pyridylacetate

Ethyl 4-chloro-3-pyridylacetate

Cat. No.: B12979080
M. Wt: 199.63 g/mol
InChI Key: SYGDIUKITBPHTE-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-pyridylacetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a chloro group at the 4-position and an ethyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-3-pyridylacetate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-3-pyridinecarboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ester.

Another method involves the use of 4-chloro-3-pyridinecarboxylic acid chloride, which reacts with ethanol in the presence of a base such as pyridine. This method also requires reflux conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification reactions. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-3-pyridylacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The pyridine ring can undergo oxidation reactions to form N-oxides using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are commonly used under basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridylacetates.

    Reduction: Formation of 4-chloro-3-pyridylmethanol.

    Oxidation: Formation of 4-chloro-3-pyridylacetate N-oxide.

Scientific Research Applications

Ethyl 4-chloro-3-pyridylacetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-3-pyridylacetate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-chloro-3-pyridylacetate can be compared with other pyridine derivatives such as:

    Ethyl 4-pyridylacetate: Lacks the chloro substituent, resulting in different reactivity and applications.

    4-Chloro-3-pyridinecarboxylic acid: Contains a carboxylic acid group instead of an ester, leading to different chemical properties and uses.

    4-Chloro-3-pyridylmethanol:

The presence of the chloro group in this compound imparts unique reactivity, making it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

ethyl 2-(4-chloropyridin-3-yl)acetate

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)5-7-6-11-4-3-8(7)10/h3-4,6H,2,5H2,1H3

InChI Key

SYGDIUKITBPHTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CN=C1)Cl

Origin of Product

United States

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